Superior Antiproliferative Potency of the Benzamide Derivative Against MIA PaCa-2 Pancreatic Cancer Cells Compared to Reference Autophagy Inhibitors
The unsubstituted benzamide derivative (compound 1, derived directly from 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine) exhibited an EC50 of 10 μM against MIA PaCa-2 pancreatic cancer cells, demonstrating superior potency compared to the reference autophagy inhibitor 3-methyladenine (EC50 >100 μM) and superior or comparable potency to chloroquine (EC50 = 14 μM) and spautin-1 (EC50 = 20 μM) [1]. Importantly, the scaffold enabled further optimization to submicromolar potency through systematic SAR: compound 22 (4-CF3) achieved EC50 0.80 μM and compound 23 (4-CF3, 2-CH3) reached EC50 0.62 μM, representing a 16-fold improvement over the parent [1].
| Evidence Dimension | Antiproliferative EC50 against MIA PaCa-2 pancreatic cancer cells |
|---|---|
| Target Compound Data | EC50 = 10 μM (compound 1, unsubstituted benzamide); EC50 = 0.62 μM (optimized compound 23) |
| Comparator Or Baseline | Chloroquine EC50 = 14 μM; 3-Methyladenine EC50 >100 μM; Spautin-1 EC50 = 20 μM; Erlotinib EC50 = 27 μM; Gemcitabine EC50 = 0.0015 μM |
| Quantified Difference | Compound 1 is 10-fold more potent than 3-MA; compound 23 is 22.6-fold more potent than chloroquine |
| Conditions | MIA PaCa-2 human pancreatic ductal adenocarcinoma cell line; EC50 determined in triplicate; standard cell viability assay |
Why This Matters
This head-to-head data demonstrates that the 1-benzyl-3,5-dimethyl scaffold delivers quantifiable potency advantages over established reference compounds, providing procurement confidence for pancreatic cancer autophagy research.
- [1] Ai, T., Willett, R., Williams, J., Ding, R., Wilson, D. J., Xie, J., Kim, D.-H., Puertollano, R., & Chen, L. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90–95. View Source
